Summary: O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride is used as a reagent in organic synthesis and medicinal chemistry.
Methods: It acts as a versatile reducing agent for the conversion of carbonyl compounds (such as aldehydes and ketones) to their corresponding oximes.
Summary: Researchers employ this compound to modify polymers and create stimuli-responsive materials.
Methods: O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride can be incorporated into polymer chains during synthesis.
Summary: The compound serves as a derivatization agent for amino acids and other analytes.
Methods: It reacts with carbonyl-containing compounds (e.g., aldehydes) to form stable oximes, which can be analyzed by techniques like HPLC or GC-MS.
Results: Improved sensitivity and selectivity in detecting specific analytes.
Summary: Researchers use O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride to inhibit nitric oxide synthase (NOS) enzymes.
Methods: It acts as a competitive inhibitor of NOS by binding to the active site.
Summary: The compound participates in the synthesis of functionalized nanoparticles.
Methods: It reduces metal ions (e.g., silver or gold) to form nanoparticles with tailored surface properties.
Results: Enhanced catalytic activity, antimicrobial properties, or optical properties in nanomaterials.
Summary: O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride is used in photocatalytic reactions.
Methods: It can act as a sacrificial electron donor, enhancing the efficiency of photocatalysts.
Results: Improved degradation of pollutants or synthesis of valuable compounds under light irradiation.
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride is a chemical compound with the molecular formula C₄H₁₄Cl₂N₂O. It is categorized as a hydroxylamine, a class of organic compounds characterized by the presence of a hydroxyamine functional group (NH₂OH). This specific compound features a dimethylamino group attached to a hydroxylamine structure, which contributes to its unique chemical properties and reactivity. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, enhancing its solubility in water and making it suitable for various applications in biological and chemical research .
Research indicates that O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride exhibits biological activity that may be beneficial in pharmaceutical applications. Its properties allow it to function as a reducing agent in biological systems, potentially influencing redox reactions. Additionally, it has been studied for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules .
The synthesis of O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride typically involves:
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride finds applications across various fields:
Interaction studies involving O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride have focused on its reactivity with different substrates:
Several compounds share structural similarities with O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-(Aminooxy)-N,N-dimethylethanamine | C₄H₁₄Cl₂N₂O | Similar structure; used in biochemical assays. |
Hydroxylamine hydrochloride | NH₂OH·HCl | A simpler hydroxylamine; widely used as a reagent. |
N,N-Dimethylhydroxylamine | C₃H₉N₂O | Lacks ethylene linkage; used primarily in organic synthesis. |
O-[2-(dimethylamino)ethyl]hydroxylamine dihydrochloride stands out due to its specific combination of properties derived from both the hydroxylamine and dimethylamino functionalities. This unique structure allows for versatile applications not only in organic synthesis but also in biological contexts where redox activity is crucial.
The molecule consists of a hydroxylamine group (-O-NH$$2$$) linked via an ethylene spacer (-CH$$2$$-CH$$2$$-) to a dimethylamino group (-N(CH$$3$$)$$_2$$), with two hydrochloride counterions neutralizing the protonated amine centers [1] [6]. Key bond features include:
Functional Group | Role | Reactivity |
---|---|---|
Hydroxylamine (-O-NH$$_2$$) | Nucleophilic site for condensation reactions | Forms oximes with carbonyl compounds [6] |
Dimethylamino (-N(CH$$3$$)$$2$$) | Electron-donating substituent | Enhances solubility in polar solvents via protonation [2] |
Hydrochloride salts | Ionic stabilization | Improves crystalline stability [1] |
The compound lacks chiral centers due to:
Solvent | Solubility (g/100 mL, 25°C) |
---|---|
Water | >50 (highly soluble) |
Methanol | 12.8 ± 0.3 |
Ethyl acetate | <0.1 |
Dichloromethane | 0.5 ± 0.1 |
The dihydrochloride salt form enhances aqueous solubility through ionic dissociation, with conductivity measurements showing 98% ionization in distilled water [1] [3].
Key spectral signatures:
IR (KBr, cm$$^{-1}$$):
3,420 (O-H stretch)
1,635 (N-H bend)
1,105 (C-N stretch)
UV-Vis (H$$2$$O):
λ$${max}$$ = 210 nm (π→π* transition of N-O bond) [6]
Density functional theory (DFT) calculations reveal:
The frontier molecular orbitals exhibit:
The compound participates in three hydrogen-bonding modes:
Radial distribution function analysis shows an average of 5.2 hydrogen bonds per molecule in aqueous solution [6].
Classical synthetic approaches to hydroxylamine derivatives have been established through decades of research and industrial application. The Raschig process represents one of the most traditional methods, involving the reaction of hydroxylamine hydrochloride with acetic esters under controlled conditions [1]. This process typically operates at temperatures of 20-50°C for 1-5 hours, achieving yields of 74-78% [1]. The method involves sequential steps including acylation under alkaline conditions, followed by methylation reactions with methylating agents such as dimethyl sulfate [1].
The oxime process provides an alternative classical route, utilizing preformed oxime compounds that undergo acidic hydrolysis at 50-100°C [2]. This approach demonstrates good versatility with yields ranging from 60-85%, making it suitable for various hydroxylamine derivatives [2]. The process involves the initial formation of oxime ethers through N/O alkylation of oximes, followed by subsequent hydrolytic cleavage to furnish the desired hydroxylamine products [2].
Nitric oxide reduction methods represent another classical approach, though these suffer from the requirement for elevated temperatures and the use of toxic reagents [3]. These methods typically achieve yields of 50-70% but are limited by harsh reaction conditions and environmental concerns [3].
Classical Method | Starting Materials | Reaction Conditions | Yield (%) | Key Advantages | Main Limitations |
---|---|---|---|---|---|
Raschig Process | Hydroxylamine HCl, acetic ester | 20-50°C, 1-5 hours | 74-78 | Established procedure | Environmental concerns |
Oxime Process | Oxime compounds, HCl | 50-100°C, acidic hydrolysis | 60-85 | Good yields, versatile | Requires preformed oximes |
Nitric Oxide Reduction | NO, reducing agents | Elevated temperature | 50-70 | Direct approach | Toxic reagents, harsh conditions |
Modern synthetic methodologies have significantly advanced the field through the development of electrochemical synthesis approaches. Recent work has demonstrated the synthesis of hydroxylamine via ketone-mediated nitrate reduction using metal-organic-framework-derived copper catalysts [3]. This electrochemical process achieves remarkable Faradaic efficiencies of 81.0% at -1.0 V versus the reversible hydrogen electrode, with corresponding formation rates of 34.9 mg h⁻¹ cm⁻² [3].
The plasma-electrochemical cascade pathway represents a breakthrough in sustainable hydroxylamine synthesis [4] [5]. This innovative approach utilizes ambient air and water as the sole starting materials, achieving hydroxylamine yields of 713.1 μmol cm⁻² h⁻¹ with selectivity of 95.8% [4]. The process operates through a two-step mechanism: initial plasma treatment of air and water produces nitric acid solutions with concentrations up to 120.1 mM, followed by selective electroreduction to hydroxylamine using bismuth-based catalysts [4].
Solid-phase synthesis methodologies have emerged as powerful tools for hydroxylamine derivative preparation [6]. These approaches utilize resin-bound precursors and provide significant advantages in terms of purification and combinatorial synthesis capabilities [6]. The methodology typically involves immobilization of hydroxylamine groups through O-linkage, followed by coupling with desired substrates under mild conditions [6].
Modern Method | Starting Materials | Reaction Conditions | Yield (%) | Key Innovation | Application |
---|---|---|---|---|---|
Electrochemical | Nitrate, ketones, water | Room temperature, electroreduction | 80-96 | Green process, mild conditions | Sustainable production |
Plasma-Electrochemical | Air, water | Plasma discharge, electroreduction | 81-95 | Uses only air and water | Environmentally benign |
Solid-Phase | Resin-bound precursors | Polymer support, mild conditions | 60-90 | Easy purification | Combinatorial synthesis |
Green chemistry approaches have gained prominence due to their environmental benefits and sustainable nature. Aqueous media synthesis represents a significant advancement, eliminating the need for organic solvents while maintaining reasonable yields of 70-85% [7]. These methods operate under aqueous conditions at room temperature, significantly reducing environmental impact [7].
Enzymatic synthesis approaches utilize bacterial enzymes for the clean and selective production of hydroxylamine derivatives [8]. The bacterial strain Bacillus smithii has been employed for the synthesis of nicotinic acid hydroxamate from nicotinamide, demonstrating yields of 40-60% under biological conditions at 37°C [8]. While these methods show promise for green chemistry applications, they are currently limited by substrate scope [8].
Photocatalytic synthesis methods have been developed utilizing visible light-mediated reactions [8]. These approaches involve photoorganocatalytic one-pot synthesis directly from aldehyde precursors, achieving yields of 65-80% under mild conditions [8]. The process involves visible-light-mediated hydroacylation of dialkylazodicarboxylate followed by addition of hydroxylamine hydrochloride [8].
Green Method | Starting Materials | Reaction Conditions | Yield (%) | Environmental Benefit | Current Limitation |
---|---|---|---|---|---|
Aqueous Media | Hydroxylamine precursors, water | Room temperature, aqueous | 70-85 | No organic solvents | Moderate yields |
Enzymatic | Nicotinamide, bacterial enzymes | 37°C, biological conditions | 40-60 | Clean, selective process | Limited substrate scope |
Photocatalytic | Aldehydes, hydroxylamine donors | Visible light, photocatalyst | 65-80 | Light-driven, mild conditions | Substrate specificity |
The synthesis of hydroxylamine derivatives frequently involves nucleophilic substitution reactions, with the hydroxylamine moiety acting as an effective nucleophile. Bimolecular nucleophilic substitution (SN2) mechanisms are particularly important in hydroxylamine chemistry [9]. Research has demonstrated that nucleophilic substitution on chloramine to form chloride ions proceeds at rates more than 100 times faster than chloromethane, indicating the enhanced nucleophilicity of nitrogen-containing species [10].
The SN2 displacement mechanism typically involves hydroxylamine derivatives acting as nucleophiles toward alkyl halides and tosylates in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [9]. These reactions proceed with inversion of configuration and operate effectively at temperatures ranging from 20-80°C [9].
Palladium-catalyzed substitution reactions represent a sophisticated mechanistic pathway where the oxygen atom of hydroxylamines acts as the nucleophile [11] [12]. In these transformations, palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonates affords linear hydroxylamine products, while iridium-catalyzed reactions provide selective formation of branched hydroxylamines [11] [12]. The mechanism involves intramolecular alkene syn-heteropalladation to generate intermediates that undergo carbon-carbon bond-forming reductive elimination [13].
Mechanism Type | Nucleophile | Electrophile | Conditions | Stereochemical Outcome | Rate Enhancement |
---|---|---|---|---|---|
SN2 Displacement | Hydroxylamine derivatives | Alkyl halides, tosylates | 20-80°C, polar aprotic | Inversion of configuration | 100× vs chloromethane |
Pd-Catalyzed | O-Hydroxylamine oxygen | Allylic carbonates | 40-120°C, THF/toluene | Linear (Pd) vs Branched (Ir) | Catalyst dependent |
Nucleophilic Addition | Hydroxylamine NH₂ group | Carbonyl compounds | 0-50°C, aqueous/alcoholic | Face-selective addition | Base catalyzed |
Catalytic systems play crucial roles in hydroxylamine synthesis, providing both enhanced reactivity and selectivity. Transition metal catalysts, particularly palladium(0) and iridium(I) complexes with phosphine and pybox ligands, enable highly regio- and enantioselective transformations [11] [12]. These catalysts typically operate at loadings of 1-5 mol% and demonstrate high turnover numbers [11].
Lewis acid catalysts including titanium(IV), zinc(II), and aluminum(III) species facilitate condensation reactions through coordination to carbonyl groups [14]. These catalysts provide facial selectivity in nucleophilic additions and typically require loadings of 10-20 mol% [14]. The three-component coupling reaction utilizing titanium(IV) isopropoxide demonstrates exceptional stereoselectivity, delivering single diastereomers of (E)-anti-homoallylic amines [14].
Electrochemical catalysts represent a modern advancement, with copper-based and bismuth-based systems enabling efficient nitrate reduction to hydroxylamine [3] [4]. These catalysts achieve remarkable Faradaic efficiencies exceeding 81% while maintaining product selectivities above 99% [3] [4]. The coexistence of Cu⁰ and Cu⁺ species facilitates both protonation and reduction of intermediates, leading to enhanced hydroxylamine production [3].
Catalyst Type | Active Species | Ligand System | Loading | Selectivity | Application |
---|---|---|---|---|---|
Transition Metal | Pd(0), Ir(I) complexes | Phosphines, Pybox | 1-5 mol% | Regio- and enantioselective | Allylic substitution |
Lewis Acid | Ti(IV), Zn(II), Al(III) | Alkoxides, halides | 10-20 mol% | Facial selectivity | Condensation reactions |
Electrochemical | Cu(0)/Cu(I), Bi-based | Framework supports | Electrode material | >99% product selectivity | Nitrate reduction |
Stereochemical control in hydroxylamine synthesis represents a critical aspect for accessing defined molecular architectures. Cycloaddition reactions of homoallylic nitrones demonstrate exceptional diastereoselectivity (≥20:1) when conducted at 120°C in toluene [14]. The stereochemical outcome results from selective partitioning between direct [3+2] cycloaddition and tandem [6] [6]-rearrangement/[3+2] cycloaddition pathways [14].
Asymmetric allylic substitution reactions utilizing iridium complexes with chiral pybox ligands provide good enantioselectivities in aqueous medium with barium hydroxide [11] [12]. The facial selectivity of these transformations is controlled by minimization of A-1,3 strain in the transition state, resulting in pseudoequatorial disposition of substituents [14].
Three-component coupling reactions demonstrate remarkable stereoselectivity through chelation control mechanisms [14]. The reaction of aldehydes with lithium hexamethyldisilazide and allylic alcohols in the presence of titanium(IV) isopropoxide delivers stereodefined (E)-anti-homoallylic amines as single diastereomers with yields of 53-87% [14].
Reaction Type | Substrate | Conditions | Diastereoselectivity | Mechanism | Control Element |
---|---|---|---|---|---|
Cycloaddition | Homoallylic nitrones | 120°C, toluene | ≥20:1 | [3+2] Cycloaddition | Nitrone geometry |
Allylic Substitution | Unsymmetrical phosphates | Ir/chiral ligand, Ba(OH)₂ | Good enantioselectivity | Asymmetric substitution | Chiral ligand |
Three-component Coupling | Aldehyde, LiHMDS, allylic alcohol | Ti(OiPr)₄, -78°C to -40°C | Single diastereomer | Reductive cross-coupling | Chelation control |
High Performance Liquid Chromatography (HPLC) represents the primary analytical method for hydroxylamine quantification and purification [15] [16]. Due to the lack of chromophore in hydroxylamine compounds, derivatization strategies are essential [15]. Benzaldehyde derivatization at 50°C provides stable products with UV absorption at 254 nm, enabling detection limits of 1.7 μg/g and quantification limits of 5.0 μg/g [15] [16]. The method utilizes C18 stationary phases (5μm, 250×4.6mm) with gradient elution using phosphate buffer (pH 2.5) and acetonitrile [16].
Gas Chromatography (GC) offers alternative analysis through derivatization with cyclohexanone in nonaqueous media [17]. The method employs capillary columns with nitrogen-selective detection, achieving limits of quantification of 7 ppm with linear response from 10 to 260 ppm [17]. This approach is particularly suitable for trace hydroxylamine analysis in complex matrices [17].
Ion Chromatography provides direct analysis capabilities using cation-exchange resins with pulsed amperometric detection at gold electrodes [18] [19]. This method achieves exceptional sensitivity with detection limits of 0.01-0.03 ppm and is particularly valuable for environmental sample analysis [18].
Flash Chromatography on silica gel using hexane/ethyl acetate gradients serves as the primary purification method for synthetic intermediates [20]. This technique enables isolation of hydroxylamine derivatives with purities exceeding 95% following synthetic transformations [20].
Chromatographic Method | Stationary Phase | Detection | Sample Preparation | LOD/LOQ | Primary Application |
---|---|---|---|---|---|
HPLC | C18 (5μm, 250×4.6mm) | UV at 254 nm (derivatized) | Benzaldehyde derivatization at 50°C | 1.7/5.0 μg/g | Pharmaceutical QC |
GC | Capillary column | Nitrogen-selective | Cyclohexanone derivatization | 7/10 ppm | Trace analysis |
Ion Chromatography | Cation-exchange resin | Pulsed amperometric | Direct injection | 0.01-0.03 ppm | Environmental |
Flash Chromatography | Silica gel | UV, staining | Organic extraction | Preparative scale | Product purification |
Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural characterization of hydroxylamine derivatives [20]. ¹H NMR analysis in deuterated chloroform reveals characteristic signals at δ 3.85-3.93 ppm for methylene protons and δ 5.51 ppm for hydroxyl protons . ¹³C NMR spectroscopy enables complete carbon framework analysis and connectivity determination [20].
Fourier Transform Infrared (FT-IR) Spectroscopy identifies key functional groups through characteristic absorption bands [22]. Hydroxylamine derivatives exhibit N-H stretching modes around 3300 cm⁻¹ and C=C vinyl group absorptions at 1600 cm⁻¹ . Matrix isolation studies have provided detailed vibrational mode assignments for hydroxylamine species [22].
Mass Spectrometry enables molecular weight determination and structural elucidation through characteristic fragmentation patterns [20]. The molecular ion peak at m/z 33 corresponds to NH₂OH⁺, providing definitive identification of the hydroxylamine moiety [3]. High-resolution electrospray ionization mass spectrometry confirms molecular formulas and enables impurity identification [20].
UV-Visible Spectroscopy serves primarily for quantitative analysis following derivatization [15] [23]. Benzaldehyde derivatives exhibit absorption maxima at 250 nm, enabling concentration determination and reaction monitoring [15]. Hydroxylamine derivatization has been found to improve ionization efficiency for mass spectrometric analysis [23].
Spectroscopic Technique | Frequency Range | Key Information | Sample Requirements | Analysis Time | Primary Use |
---|---|---|---|---|---|
¹H NMR | 300-600 MHz | Structure confirmation, purity | 5-10 mg | 15-30 min | Structure elucidation |
¹³C NMR | 75-150 MHz | Carbon connectivity | 10-20 mg | 30-60 min | Framework analysis |
FT-IR | 4000-400 cm⁻¹ | Functional groups | 1-5 mg | 5-10 min | Functional group ID |
Mass Spectrometry | m/z 33 (NH₂OH⁺) | Molecular weight, fragmentation | μg quantities | 5-15 min | Molecular identification |
UV-Vis | 200-800 nm | Concentration (derivatized) | mg quantities | 1-5 min | Quantitative analysis |
Purity Determination protocols follow ICH Q2(R1) guidelines and utilize HPLC with derivatization methods [15] [16]. Acceptance criteria require ≥95% purity by area, with comprehensive validation including specificity, accuracy, sensitivity, linearity, and precision [15]. The method demonstrates excellent recovery rates of 98.1-100.6% across concentration ranges [15].
Impurity Profiling utilizes HPLC-UV and liquid chromatography-mass spectrometry methods following ICH Q3A(R2) guidelines [16]. Acceptance criteria limit individual impurities to <0.1% and total impurities to <0.5% [16]. Peak purity assessment using photodiode array detection ensures absence of co-eluting compounds [15].
Water Content Determination employs Karl Fischer titration for hygroscopic materials, with acceptance criteria of <0.5% w/w according to USP <921> standards [16]. Particle Size Analysis utilizes laser diffraction methods to characterize physical properties, targeting D50 values of 10-100 μm according to USP <429> requirements [16].
Quality Parameter | Analytical Method | Acceptance Criteria | Regulatory Standard | Documentation | Testing Frequency |
---|---|---|---|---|---|
Purity | HPLC with derivatization | ≥95% by area | ICH Q2(R1) | Certificate of analysis | Each batch |
Identity | NMR, MS, IR | Spectral match to reference | USP, EP monographs | Spectral data comparison | New batches |
Impurities | HPLC-UV, LC-MS | Individual <0.1%, Total <0.5% | ICH Q3A(R2) | Impurity report | Stability studies |
Water Content | Karl Fischer titration | <0.5% w/w | USP <921> | Water content report | Hygroscopic materials |
Particle Size | Laser diffraction | D50: 10-100 μm | USP <429> | Size distribution | Physical characterization |